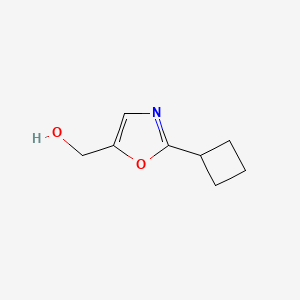

(2-Cyclobutyl-1,3-oxazol-5-yl)methanol

Description

Structure

3D Structure

Properties

CAS No. |

1889734-87-5 |

|---|---|

Molecular Formula |

C8H11NO2 |

Molecular Weight |

153.18 g/mol |

IUPAC Name |

(2-cyclobutyl-1,3-oxazol-5-yl)methanol |

InChI |

InChI=1S/C8H11NO2/c10-5-7-4-9-8(11-7)6-2-1-3-6/h4,6,10H,1-3,5H2 |

InChI Key |

BFRHYIWFBSTBAB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2=NC=C(O2)CO |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclobutyl 1,3 Oxazol 5 Yl Methanol and Analogous Oxazole Derivatives

Classical and Contemporary Approaches to Oxazole (B20620) Ring Construction

The foundational methods for assembling the oxazole ring have been refined over more than a century and remain integral to synthetic organic chemistry. These classical approaches, alongside more contemporary modifications, provide a versatile toolkit for accessing a wide diversity of oxazole derivatives.

Cyclodehydration Reactions for Oxazole Formation (e.g., Robinson-Gabriel Synthesis)

The Robinson-Gabriel synthesis, first described independently by Sir Robert Robinson and Siegmund Gabriel in the early 20th century, is a cornerstone of oxazole synthesis. synarchive.comwikipedia.org This method involves the intramolecular cyclodehydration of 2-acylamino ketones to form the corresponding oxazole. synarchive.compharmaguideline.com The reaction is typically promoted by a cyclodehydrating agent, with sulfuric acid being a common choice. pharmaguideline.com

The general mechanism proceeds through the protonation of the amide carbonyl, followed by nucleophilic attack of the enolized ketone onto the activated amide. Subsequent dehydration of the resulting oxazoline (B21484) intermediate yields the aromatic oxazole ring.

A variety of dehydrating agents can be employed, including phosphorus pentachloride, phosphorus oxychloride, and polyphosphoric acid, each with its own advantages and limitations regarding reaction conditions and substrate scope. pharmaguideline.com A significant modification of this method, developed by Wipf and co-workers, allows for the synthesis of substituted oxazoles from readily available amino acid derivatives. This involves the side-chain oxidation of β-keto amides followed by cyclodehydration. wikipedia.org

Table 1: Examples of Robinson-Gabriel Synthesis Conditions

| Starting Material | Dehydrating Agent | Product | Reference |

| 2-Acylamino ketone | Sulfuric Acid | 2,5-Disubstituted oxazole | pharmaguideline.com |

| β-Keto amide | Triphenylphosphine, Iodine, Triethylamine | Substituted oxazole | wikipedia.org |

| Dipeptide | Dess-Martin periodinane, then cyclodehydration | 1,3-Oxazole-based peptide | wikipedia.org |

Condensation Reactions Involving Cyanohydrins and Acid Chlorides (e.g., Fischer-Oxazole Synthesis)

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis provides a direct route to 2,5-disubstituted oxazoles through the condensation of an aldehyde cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org The reactants are typically used in equimolar amounts, and the method is particularly effective for aromatic substrates. wikipedia.org

The reaction mechanism is initiated by the reaction of the cyanohydrin with HCl to form an iminochloride intermediate. This intermediate then reacts with the aldehyde, leading to a chloro-oxazoline intermediate after a dehydration step. The final step involves the elimination of HCl to afford the aromatic oxazole. wikipedia.org

While historically significant, the Fischer synthesis can be limited by the availability of the requisite cyanohydrins and the harsh acidic conditions.

Table 2: Key Features of the Fischer-Oxazole Synthesis

| Feature | Description | Reference |

| Reactants | Aldehyde cyanohydrin and an aldehyde | wikipedia.org |

| Catalyst | Anhydrous hydrochloric acid | wikipedia.org |

| Typical Products | 2,5-Disubstituted oxazoles | wikipedia.org |

| Common Substrates | Aromatic aldehydes and their corresponding cyanohydrins | wikipedia.org |

Isocyanide-Based Cyclizations (e.g., Van Leusen Oxazole Synthesis)

The Van Leusen oxazole synthesis, developed in 1972, is a powerful and versatile method for the preparation of 5-substituted oxazoles. nih.govmdpi.com This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base. wikipedia.org

The mechanism begins with the deprotonation of the acidic methylene (B1212753) group of TosMIC. The resulting anion then acts as a nucleophile, attacking the aldehyde carbonyl. The subsequent intramolecular cyclization is a 5-endo-dig process, forming an oxazoline intermediate. Elimination of the tosyl group, which is an excellent leaving group, then leads to the formation of the oxazole ring. wikipedia.org

The Van Leusen reaction is known for its mild conditions and broad substrate scope, including its applicability to the synthesis of 4,5-disubstituted oxazoles in a one-pot manner. nih.gov

Table 3: Variations of the Van Leusen Oxazole Synthesis

| Aldehyde/Ketone | TosMIC Derivative | Base | Product | Reference |

| Aldehyde | TosMIC | K₂CO₃ | 5-Substituted oxazole | nih.gov |

| Aldehyde and Aliphatic Halide | TosMIC | Base in Ionic Liquid | 4,5-Disubstituted oxazole | nih.gov |

| Aldimine | TosMIC | Base | Imidazole (B134444) | wikipedia.org |

Transition Metal-Catalyzed Strategies for Regioselective Oxazole Synthesis

In recent decades, transition metal catalysis has emerged as a highly effective tool for the synthesis of oxazoles, offering advantages in terms of efficiency, selectivity, and mild reaction conditions. researchgate.netstrath.ac.uk Various transition metals, including palladium, copper, gold, and nickel, have been successfully employed in a range of cyclization and cross-coupling reactions to construct the oxazole core. researchgate.netijpsonline.com

These strategies often involve the formation of key carbon-nitrogen and carbon-oxygen bonds in a controlled and regioselective manner. For instance, palladium-catalyzed coupling reactions followed by in situ cyclization have been developed for the synthesis of 2,5-disubstituted oxazoles. ijpsonline.com Copper-catalyzed tandem oxidative cyclizations provide another efficient route to polysubstituted oxazoles from readily available starting materials under mild conditions. ijpsonline.com Gold catalysts have also been shown to be effective in the cycloisomerization of propargylic amides to form oxazoles. ijpsonline.com

Table 4: Examples of Transition Metal-Catalyzed Oxazole Syntheses

| Catalyst | Reaction Type | Starting Materials | Product | Reference |

| Palladium | Coupling and Cyclization | N-propargylamides and aryl iodides | 2,5-Disubstituted oxazoles | ijpsonline.com |

| Copper | Tandem Oxidative Cyclization | Readily available precursors | Polysubstituted oxazoles | ijpsonline.com |

| Gold | Cycloisomerization | Propargylic amides | Disubstituted oxazoles | ijpsonline.com |

| Nickel | Cross-coupling | (Benz)oxazoles and (hetero)aryl chlorides | C2-arylated (benz)oxazoles | ijpsonline.com |

Modern and Green Chemistry Principles in Oxazole Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes for oxazoles. ijpsonline.comijpsonline.com These modern approaches focus on improving reaction efficiency, minimizing waste, and utilizing more environmentally benign reaction conditions and catalysts.

Key green chemistry strategies applied to oxazole synthesis include the use of microwave irradiation, ultrasound, and alternative solvents like ionic liquids and water. nih.govijpsonline.com Microwave-assisted synthesis, for instance, can significantly reduce reaction times and improve yields in reactions like the Van Leusen synthesis. nih.gov Similarly, the use of ionic liquids as recyclable reaction media offers a greener alternative to volatile organic solvents. nih.gov

Development of Biocatalytic Approaches and Enzyme-Mediated Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a frontier in green chemistry and offers significant potential for the synthesis of complex molecules like oxazoles under mild and environmentally friendly conditions. nih.govkcl.ac.uk While the direct enzymatic synthesis of the oxazole ring is an emerging area, chemoenzymatic strategies, which combine enzymatic transformations with traditional chemical synthesis, are proving to be powerful approaches. kcl.ac.uk

Enzymes, such as lipases, are known for their versatility and ability to catalyze a variety of reactions, including the formation of C-C and C-N bonds. nih.gov For example, lipase-catalyzed Mannich-type reactions have been successfully employed in the synthesis of various heterocyclic compounds. nih.gov Although direct lipase-catalyzed cyclization to form oxazoles is not yet widely reported, these enzymes can be used to generate chiral precursors with high enantioselectivity, which can then be converted to oxazole-containing target molecules through subsequent chemical steps.

The development of novel biocatalytic and chemoenzymatic methods for the synthesis of both aliphatic and aromatic heterocycles is an active area of research, promising more sustainable and efficient routes to valuable compounds like (2-Cyclobutyl-1,3-oxazol-5-yl)methanol and its analogs. kcl.ac.ukresearchgate.net

Microwave-Assisted and Solvent-Free Reaction Conditions

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and enhancing product purity. nih.gov In the context of oxazole synthesis, microwave irradiation has been successfully employed to drive cyclocondensation and cycloaddition reactions. For instance, the Van Leusen oxazole synthesis, a cornerstone in oxazole chemistry, can be significantly expedited under microwave conditions. nih.govsemanticscholar.org This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.govwikipedia.org Microwave heating can reduce reaction times from hours to mere minutes, often leading to cleaner reaction profiles.

Solvent-free, or solid-phase, reaction conditions represent a green chemistry approach that minimizes the use of volatile organic compounds. These reactions can also be facilitated by microwave irradiation. For the synthesis of oxazole derivatives, a mixture of an α-haloketone and a primary amide can be irradiated in the absence of a solvent to yield the corresponding oxazole. eijppr.com This method offers advantages in terms of simplified work-up procedures and reduced environmental impact.

Table 1: Comparison of Conventional and Microwave-Assisted Oxazole Synthesis

| Reaction | Conventional Conditions | Microwave Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Amino-4-phenyloxazole synthesis | Reflux in ethanol, 8h | Microwave, 5 min | 85-90 | eijppr.com |

| Van Leusen reaction | Stirring at RT, 12h | Microwave, 10 min | 80-95 | semanticscholar.org |

| Benzoxazole synthesis | Reflux in DMF, 24h | Microwave, 15 min | >90 | ias.ac.in |

Flow Chemistry Applications for Scalable Oxazole Production

Flow chemistry has garnered significant attention for its potential in the scalable and continuous production of fine chemicals and pharmaceuticals. durham.ac.ukresearchgate.net The precise control over reaction parameters such as temperature, pressure, and reaction time offered by flow reactors can lead to improved yields, enhanced safety, and greater consistency compared to batch processes. durham.ac.uk

Specific Synthetic Strategies for the this compound Scaffold

The construction of the specific this compound scaffold requires a tailored synthetic approach that allows for the precise installation of the cyclobutyl group at the C2 position and the methanol (B129727) group at the C5 position of the oxazole ring.

Installation of the Cyclobutyl Moiety at the C2 Position of the Oxazole Ring

A prominent and highly effective method for introducing a substituent at the C2 position of the oxazole ring is the Van Leusen oxazole synthesis. nih.govwikipedia.orgorganic-chemistry.org This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde to form the oxazole ring. nih.govwikipedia.org To install the cyclobutyl moiety at the C2 position, cyclobutanecarboxaldehyde (B128957) would serve as the aldehyde component. The reaction proceeds via the deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde carbonyl, cyclization, and subsequent elimination of p-toluenesulfinic acid to yield the 2-cyclobutyl-5-substituted oxazole. nih.gov

The general applicability of the Van Leusen reaction to a wide range of aldehydes makes it a robust strategy for the synthesis of various 2-substituted oxazoles. nih.gov

Selective Functionalization at the C5 Position to Introduce the Methanol Group

Once the 2-cyclobutyl oxazole core is established, the next critical step is the introduction of the methanol group at the C5 position. Several strategies can be envisioned for this transformation:

Reduction of a C5-Ester: A common approach involves the synthesis of an oxazole bearing an ester group at the C5 position, which can then be reduced to the corresponding alcohol. For instance, the reaction of cyclobutanecarboxaldehyde with an isocyanoacetate ester would yield a 2-cyclobutyl-5-ethoxycarbonyloxazole. This ester can then be reduced to this compound using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). chemistrysteps.comnih.gov

Lithiation and Reaction with Formaldehyde (B43269): Direct functionalization of the C5 position can be achieved through lithiation. Treatment of 2-cyclobutyloxazole with a strong base like n-butyllithium (n-BuLi) would lead to deprotonation at the C5 position, which is the most acidic carbon in many 2-substituted oxazoles. The resulting lithiated intermediate can then be quenched with formaldehyde (CH₂O) to introduce the hydroxymethyl group directly at the C5 position.

Formylation and Subsequent Reduction: An alternative two-step approach involves the formylation of the 2-cyclobutyloxazole at the C5 position using a formylating agent like N,N-dimethylformamide (DMF) and a suitable activating agent. The resulting 2-cyclobutyloxazole-5-carbaldehyde can then be reduced to the target alcohol using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄).

Table 2: Potential Routes for the Synthesis of this compound

| Step 1 | Step 2 | Reagents for Step 2 |

|---|---|---|

| Van Leusen reaction with ethyl isocyanoacetate | Reduction of ester | LiAlH₄ or DIBAL-H |

| Van Leusen reaction with TosMIC | Lithiation and reaction with formaldehyde | n-BuLi, then CH₂O |

| Van Leusen reaction with TosMIC | Formylation and reduction | Vilsmeier reagent, then NaBH₄ |

Photoinduced [3+2] Cycloaddition Approaches for Constructing Related Oxazoles

Photochemical methods offer a mild and often highly selective alternative for the construction of heterocyclic rings. A photoinduced [3+2] cycloaddition reaction between a carbene and a nitrile can be a versatile approach to oxazole synthesis. nih.govnih.gov In this process, photolysis of a diazo compound generates a singlet carbene, which then undergoes a [3+2] cycloaddition with a nitrile to form the oxazole ring. nih.gov

This methodology allows for the synthesis of a wide variety of substituted oxazoles under metal-free conditions. nih.govnih.gov While the direct synthesis of this compound using this approach might require specifically functionalized precursors, the principles of this reaction are valuable for constructing analogous oxazole structures. The scalability of such photochemical reactions can be enhanced by employing continuous-flow setups. nih.gov

Regiocontrolled Halogenation and Subsequent Cross-Coupling for Oxazole Building Blocks

Regiocontrolled halogenation of the oxazole ring provides a versatile handle for further functionalization through cross-coupling reactions. The C5 position of 2-substituted oxazoles can often be selectively halogenated using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).

Convergent and Divergent Synthetic Pathways to the Target Compound

The synthesis of this compound can be approached through both convergent and divergent strategies. Each pathway offers distinct advantages in terms of efficiency, flexibility, and the potential for analog synthesis. Convergent syntheses involve the coupling of two or more complex fragments late in the synthetic sequence, while divergent syntheses begin with a common intermediate that is subsequently elaborated into a variety of target molecules.

Convergent Synthetic Pathways

A prominent convergent strategy for the synthesis of 5-substituted oxazoles, such as this compound, is the van Leusen oxazole synthesis. nih.govorganic-chemistry.org This method facilitates a [3+2] cycloaddition between an aldehyde and tosylmethyl isocyanide (TosMIC). nih.gov In a hypothetical convergent synthesis of the target compound, cyclobutanecarboxaldehyde would react with a suitable isocyanide derivative to form the oxazole ring with the hydroxymethyl precursor at the 5-position.

The key steps in this convergent approach would involve:

Preparation of Fragments: Synthesis of cyclobutanecarboxaldehyde and a protected form of 2-isocyano-1-ethanol.

Cycloaddition: Reaction between the aldehyde and the isocyanide in the presence of a base to form the oxazole ring.

Deprotection: Removal of the protecting group on the hydroxyl function to yield the final product.

This approach is highly convergent as the two key structural motifs, the cyclobutyl group and the hydroxymethyl group, are introduced in a single ring-forming step.

Table 1: Hypothetical Convergent Synthesis via van Leusen Reaction

| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Intermediate/Product |

| 1 | Cyclobutanecarboxaldehyde | Tosylmethyl isocyanide (TosMIC) | Base (e.g., K2CO3), Methanol | 2-Cyclobutyl-1,3-oxazole |

| 2 | 2-Cyclobutyl-1,3-oxazole | Formaldehyde source (e.g., Paraformaldehyde) | Organolithium reagent (e.g., n-BuLi) | This compound |

This table presents a plausible reaction sequence based on established methodologies.

Divergent Synthetic Pathways

A divergent synthesis would commence from a common oxazole-containing intermediate, which would then be functionalized to introduce the cyclobutyl and hydroxymethyl groups in separate synthetic routes. This strategy is particularly advantageous for creating a library of analogs with variations at the 2- and 5-positions of the oxazole ring.

One potential divergent pathway could start from a readily available 2-unsubstituted-5-(hydroxymethyl)oxazole derivative. The synthesis would then proceed through:

Protection: The hydroxyl group of the starting material would be protected to prevent unwanted side reactions.

Functionalization at C2: The C2 position of the oxazole ring would be lithiated and subsequently reacted with a cyclobutyl electrophile (e.g., cyclobutyl bromide).

Deprotection: Removal of the protecting group would afford the target molecule.

Alternatively, a divergent approach could begin with 2-cyclobutyloxazole. The 5-position could then be functionalized, for instance, through a Vilsmeier-Haack reaction to introduce a formyl group, followed by reduction to the hydroxymethyl group.

Solid-phase synthesis techniques have also been employed for the diversification of 5-(hydroxymethyl)oxazole scaffolds, representing a powerful divergent methodology. nih.gov In this approach, a protected 5-(hydroxymethyl)oxazole is anchored to a solid support, and a variety of substituents can be introduced at other positions on the oxazole ring. nih.gov

Table 2: Hypothetical Divergent Synthesis from a Common Oxazole Intermediate

| Pathway | Starting Material | Step 1: Reagents and Conditions | Intermediate | Step 2: Reagents and Conditions | Final Product |

| A | 5-(Hydroxymethyl)oxazole (protected) | 1. n-BuLi, THF, -78 °C2. Cyclobutyl bromide | 2-Cyclobutyl-5-(protected-hydroxymethyl)oxazole | Deprotection (e.g., TBAF or acid) | This compound |

| B | 2-Cyclobutyloxazole | 1. POCl3, DMF2. Workup | 2-Cyclobutyl-1,3-oxazole-5-carbaldehyde | Reduction (e.g., NaBH4), Methanol | This compound |

This table illustrates potential divergent routes based on known oxazole functionalization reactions.

Reactivity and Derivatization Studies of 2 Cyclobutyl 1,3 Oxazol 5 Yl Methanol

Reactivity of the 1,3-Oxazole Heterocycle in (2-Cyclobutyl-1,3-oxazol-5-yl)methanol

Electrophilic and Nucleophilic Reactivity Profiles of the Oxazole (B20620) Ring

The oxazole ring in this compound exhibits a nuanced reactivity towards electrophiles and nucleophiles. Generally, oxazoles are considered electron-rich heterocycles, but less so than imidazoles due to the higher electronegativity of the oxygen atom compared to nitrogen. wikipedia.org

Electrophilic Substitution: Electrophilic substitution on the oxazole ring is generally difficult unless the ring is activated by electron-donating substituents. pharmaguideline.comthepharmajournal.com The reactivity of the carbon atoms in the oxazole ring towards electrophiles follows the order C4 > C5 > C2. pharmaguideline.com In the case of this compound, the cyclobutyl group at C2 and the hydroxymethyl group at C5 are both electron-donating, which can facilitate electrophilic attack. However, the nitrogen atom can be protonated or complexed with Lewis acids under acidic conditions, deactivating the ring towards electrophilic substitution.

Nucleophilic Substitution: Nucleophilic substitution reactions on the unsubstituted oxazole ring are uncommon. thepharmajournal.com However, they can occur if a good leaving group is present, particularly at the C2 position. wikipedia.orgpharmaguideline.com Deprotonation at the C2 position is the most facile, making it a site for metallation followed by reaction with electrophiles. wikipedia.orgpharmaguideline.com The acidity of the ring protons is in the order of C2 > C5 > C4. tandfonline.comsemanticscholar.org For this compound, direct nucleophilic attack on the ring is unlikely. Nucleophilic attack is more probable to lead to ring cleavage rather than substitution. pharmaguideline.com

| Reaction Type | Position of Attack | Reactivity | Influencing Factors |

|---|---|---|---|

| Electrophilic Substitution | C4 > C5 | Moderate (requires activating groups) | Electron-donating nature of cyclobutyl and hydroxymethyl groups. Ring deactivation under strongly acidic conditions. |

| Nucleophilic Substitution | C2 | Low (requires a leaving group) | Generally resistant to direct substitution; ring cleavage is a competing reaction. |

| Metallation | C2 | Favorable | Most acidic proton is at the C2 position. |

Ring Transformations and Rearrangement Reactions (e.g., Oxazole to Imidazole (B134444) Conversion)

The oxazole ring can undergo transformations into other heterocyclic systems under specific conditions. A notable example is the conversion of oxazoles to imidazoles. This transformation typically occurs via a ring-opening and recyclization mechanism initiated by a nucleophilic attack. pharmaguideline.comtandfonline.com For instance, heating an oxazole with ammonia (B1221849) or a primary amine in the presence of a proton source can lead to the corresponding imidazole derivative. rsc.orgrsc.org This reaction proceeds through a nucleophilic addition to the oxazole ring, followed by ring cleavage and subsequent recyclization with the incorporation of the nitrogen atom from the amine. Microwave-assisted conditions have been shown to facilitate this conversion efficiently. rsc.orgresearchgate.net

Stability Considerations and Incompatibility with Oxidizing Agents

The oxazole ring is generally thermally stable. tandfonline.com However, it is susceptible to degradation under certain conditions. Strong oxidizing agents can lead to the cleavage of the oxazole ring. pharmaguideline.comsemanticscholar.org For instance, treatment with cold potassium permanganate (B83412), chromic acid, or ozone can result in ring opening. pharmaguideline.com The C4 position is often the initial site of oxidative attack, leading to cleavage of the C4-C5 bond. semanticscholar.org Therefore, reactions involving strong oxidizing agents should be approached with caution when the integrity of the oxazole ring is to be maintained.

Functional Group Transformations of the Methanol (B129727) Moiety at C5

The primary alcohol of the methanol group at the C5 position of this compound offers a versatile handle for a variety of functional group transformations, allowing for the synthesis of a diverse range of derivatives.

Esterification and Etherification of the Primary Alcohol

Esterification: The primary alcohol can be readily converted to its corresponding esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides under standard esterification conditions. Acid or base catalysis can be employed to facilitate the reaction.

Etherification: Ether derivatives can be synthesized via Williamson ether synthesis, where the alcohol is first deprotonated with a base to form an alkoxide, which is then reacted with an alkyl halide. Alternatively, acid-catalyzed etherification with another alcohol is also a viable method. researchgate.netrsc.org Studies on the derivatization of a similar 5-(hydroxymethyl)oxazole scaffold have demonstrated the successful formation of aryl ethers under Mitsunobu conditions. nih.gov

| Transformation | Reagents | General Conditions |

|---|---|---|

| Esterification | Carboxylic acid, Acid chloride, or Acid anhydride | Acid or base catalysis, typically in an aprotic solvent. |

| Etherification (Williamson) | Base (e.g., NaH), Alkyl halide | Anhydrous aprotic solvent. |

| Etherification (Mitsunobu) | Aryl alcohol, DEAD, PPh₃ | Anhydrous aprotic solvent (e.g., THF, DCM). |

Oxidation Pathways to Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be oxidized to the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehydes: Mild oxidizing agents are required to selectively oxidize the primary alcohol to the aldehyde without further oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base) are commonly employed for this transformation. An expedient method for the direct conversion of aldehydes to 2,4-disubstituted oxazoles has been reported, highlighting the utility of the aldehyde intermediate. organic-chemistry.orgscilit.com

Oxidation to Carboxylic Acids: Stronger oxidizing agents will typically convert the primary alcohol directly to the carboxylic acid. Common reagents for this purpose include potassium permanganate (KMnO₄), chromic acid (Jones reagent), or ruthenium tetroxide (RuO₄). Care must be taken with these strong oxidants as they can potentially cleave the oxazole ring, as mentioned in section 3.1.3.

Reductive Transformations and Amine Derivatization

The hydroxymethyl group at the C5 position of the oxazole ring is a key site for functionalization. One important transformation is its conversion to an aminomethyl group, which can be achieved through various reductive amination protocols. This derivatization is valuable for introducing a basic nitrogen atom, which can be crucial for modulating the physicochemical properties of the molecule.

A common strategy involves a two-step process: oxidation of the alcohol to the corresponding aldehyde, followed by reductive amination with an amine. Alternatively, a one-pot reductive amination can be employed. For instance, using a reagent like decaborane (B607025) (B10H14) in methanol allows for the direct conversion of aldehydes and ketones to amines in the presence of an amine. organic-chemistry.orgresearchgate.net This method is known for its simplicity and efficiency, even with poorly nucleophilic amines. organic-chemistry.org While this has been demonstrated on various carbonyls, the principle can be extended to the aldehyde derived from this compound.

Another approach for synthesizing related aminomethyl-heterocycles involves the use of glycine (B1666218) and a suitable carboxylic acid derivative in a condensation reaction, as demonstrated in the synthesis of 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. mdpi.com This suggests that building the aminomethyl-oxazole scaffold from different precursors is also a viable strategy.

The resulting (2-Cyclobutyl-1,3-oxazol-5-yl)methanamine and its derivatives are valuable intermediates for further chemical synthesis.

Table 1: Hypothetical Reductive Amination of (2-Cyclobutyl-1,3-oxazol-5-yl)carbaldehyde

| Amine Source | Reducing Agent | Product |

| Ammonia | Sodium borohydride (B1222165) | (2-Cyclobutyl-1,3-oxazol-5-yl)methanamine |

| Methylamine | Decaborane | N-((2-Cyclobutyl-1,3-oxazol-5-yl)methyl)methanamine |

| Aniline | Sodium triacetoxyborohydride | N-((2-Cyclobutyl-1,3-oxazol-5-yl)methyl)aniline |

Carbon-Carbon Bond Forming Reactions Involving the Hydroxyl Group (e.g., Hydrogen Borrowing Alkylation)

The hydroxyl group of this compound can be utilized in carbon-carbon bond formation through the "hydrogen borrowing" methodology. rsc.org This atom-economical process involves the temporary oxidation of the alcohol to an in-situ generated aldehyde, which then reacts with a nucleophile. The resulting intermediate is subsequently reduced by the catalyst, which had "borrowed" the hydrogen, to yield the final alkylated product and regenerate the catalyst. nih.govnih.gov

This strategy offers a green alternative to traditional alkylation methods that often require pre-activation of the alcohol and the use of stoichiometric reagents. nih.gov Transition metal catalysts, typically based on iridium or ruthenium, are commonly employed for this transformation. rsc.orgnih.gov

This compound can serve as the electrophile in these reactions, alkylating a variety of carbon nucleophiles. For example, the alkylation of ketones at the α-position can be achieved by reacting them with the alcohol in the presence of a suitable catalyst and base. nih.gov This methodology can also be extended to other nucleophiles, such as indoles and other electron-rich (hetero)arenes. The use of methanol as a C1 source in similar reactions highlights the versatility of this approach. rsc.org

Table 2: Potential Hydrogen Borrowing Alkylation Reactions with this compound

| Nucleophile | Catalyst | Product |

| Acetophenone | [Ir(cod)Cl]2 | 1-Phenyl-2-((2-cyclobutyl-1,3-oxazol-5-yl)methyl)ethan-1-one |

| Indole | Ru-based complex | 3-((2-Cyclobutyl-1,3-oxazol-5-yl)methyl)-1H-indole |

| Cyclohexanone | Ir-based complex | 2-((2-Cyclobutyl-1,3-oxazol-5-yl)methyl)cyclohexan-1-one |

Reactivity and Modifications of the Cyclobutyl Substituent at C2

The cyclobutyl group at the C2 position of the oxazole ring introduces unique reactivity due to its inherent ring strain and the presence of activatable C-H bonds.

Potential for Ring Strain-Mediated Reactions

The cyclobutane (B1203170) ring possesses significant strain energy, which can be harnessed to drive chemical transformations that are not readily accessible with acyclic or larger cycloalkane substituents. Ring-expansion reactions are a prominent example, where the relief of ring strain provides a thermodynamic driving force. For instance, the expansion of cyclobutanols to five-, six-, or seven-membered rings has been well-documented. researchgate.net While the target molecule lacks a hydroxyl group on the cyclobutyl ring, functionalization of the ring could provide intermediates amenable to such rearrangements.

Another possibility is ring-opening reactions. Although cyclobutanes are relatively inert compared to cyclopropanes, under certain conditions, such as transition metal catalysis or radical-mediated processes, the C-C bonds of the cyclobutyl ring can be cleaved.

Functionalization of the Cyclobutyl Ring through C-H Activation or Addition Reactions

The direct functionalization of C-H bonds on the cyclobutyl ring represents a powerful and efficient strategy for introducing molecular complexity. Palladium-catalyzed C-H activation has emerged as a particularly effective method for this purpose. nih.govresearchgate.netresearchgate.netnih.govbohrium.com These reactions often employ a directing group to control the regioselectivity of the C-H activation. In the case of this compound, the oxazole nitrogen could potentially act as a directing group, facilitating C-H activation at the adjacent methylene (B1212753) positions of the cyclobutyl ring.

Research on the C-H functionalization of other azoles has shown that direct arylation and alkenylation are feasible. organic-chemistry.orgnih.gov For example, palladium catalysts have been used for the direct arylation and alkenylation of oxazoles at the C2 position. organic-chemistry.org While this applies to the oxazole ring itself, similar principles could be adapted for the C-H bonds of the cyclobutyl substituent, especially with appropriately designed catalytic systems.

The functionalization of cyclobutyl ketones via a Norrish-Yang cyclization followed by a palladium-catalyzed C-C cleavage/functionalization provides a route to cis-1,3-difunctionalized cyclobutanes. nih.govresearchgate.netresearchgate.netnih.govbohrium.com This highlights the potential for multi-step sequences to modify the cyclobutyl ring.

Table 3: Potential C-H Functionalization Reactions of the Cyclobutyl Group

| Reaction Type | Reagent | Catalyst | Potential Product |

| Arylation | Phenyl iodide | Pd(OAc)2 | (2-(1-Phenylcyclobutyl)-1,3-oxazol-5-yl)methanol |

| Alkenylation | Styrene | [Rh(cod)Cl]2 | (2-(1-Styrylcyclobutyl)-1,3-oxazol-5-yl)methanol |

| Acetoxylation | PhI(OAc)2 | Pd(OAc)2 | (2-(1-Acetoxycyclobutyl)-1,3-oxazol-5-yl)methanol |

Computational and Theoretical Studies on 2 Cyclobutyl 1,3 Oxazol 5 Yl Methanol

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental structural and electronic properties of molecules. bhu.ac.in These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, offering profound insights into its behavior. For (2-Cyclobutyl-1,3-oxazol-5-yl)methanol, DFT calculations are typically performed using functionals like B3LYP combined with a basis set such as 6-311G(d,p) to ensure accurate results. researchgate.net

Geometry Optimization and Conformational Preferences

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.com For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that define its structure.

The primary conformational variables include the orientation of the cyclobutyl ring relative to the oxazole (B20620) plane and the rotation around the C-C and C-O bonds of the methanol (B129727) substituent. The cyclobutyl ring itself is not planar and can adopt a puckered conformation. Theoretical calculations can identify the lowest energy conformer, which is the most likely structure to be observed experimentally. Studies on similar heterocyclic compounds show that DFT methods can predict these geometric parameters with high accuracy. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound (DFT/B3LYP)

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | O1-C2 (oxazole) | 1.36 Å |

| Bond Length | N3-C2 (oxazole) | 1.31 Å |

| Bond Length | C4-C5 (oxazole) | 1.35 Å |

| Bond Length | C5-C(methanol) | 1.49 Å |

| Bond Angle | C2-N3-C4 | 115.0° |

| Bond Angle | O1-C5-C4 | 107.5° |

| Dihedral Angle | C(oxazole)-C(cyclobutyl) | Variable (defines conformation) |

Electronic Structure Analysis: Frontier Molecular Orbitals (FMO) and Charge Distribution

The electronic nature of a molecule is dictated by its molecular orbitals. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are known as the Frontier Molecular Orbitals (FMOs). researchgate.net The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net For conjugated molecules like oxazoles, FMO analysis helps in understanding charge transfer properties. researchgate.net

Charge distribution analysis, often performed using methods like Mulliken population analysis, assigns partial charges to each atom in the molecule. This reveals the polarity and electrostatic nature of different regions, which is crucial for understanding intermolecular interactions.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy (EHOMO) | -6.52 |

| LUMO Energy (ELUMO) | -0.98 |

| Energy Gap (ΔE) | 5.54 |

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can be used to validate experimentally determined structures. researchgate.net

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net The calculated values are often in good agreement with experimental data, aiding in the assignment of complex spectra.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks observed in an infrared (IR) spectrum. These predicted frequencies help in assigning specific vibrational modes (e.g., C=N stretch, O-H bend) to the experimental spectrum. scielo.org.za

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to its absorption of ultraviolet or visible light. scielo.org.za This provides information on the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations (e.g., π → π* transitions).

Table 3: Comparison of Predicted and Hypothetical Experimental Spectroscopic Data

| Spectroscopy | Parameter | Predicted Value | Hypothetical Experimental Value |

|---|---|---|---|

| ¹³C NMR | C2 (oxazole) Chemical Shift | 163.5 ppm | 162.9 ppm |

| IR | O-H Stretch (methanol) | 3450 cm⁻¹ | 3420 cm⁻¹ |

| UV-Vis | λmax | 245 nm | 248 nm |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactivity of a molecule. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values:

Red: Regions of negative potential, rich in electrons, indicating sites susceptible to electrophilic attack (e.g., around the oxygen and nitrogen atoms of the oxazole ring).

Blue: Regions of positive potential, electron-deficient, indicating sites for nucleophilic attack (e.g., around the hydrogen atom of the methanol's hydroxyl group).

Green: Regions of neutral or near-zero potential.

For this compound, the MEP surface would highlight the electronegative character of the oxazole heteroatoms and the electropositive nature of the hydroxyl proton, providing a clear map of its reactive sites. bhu.ac.in

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations provide a static picture of the most stable conformation, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.com This technique is invaluable for exploring the conformational landscape and studying intermolecular interactions. nih.gov

For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and observing its behavior over nanoseconds. This allows for:

Conformational Sampling: The simulation can explore various rotational and puckering conformations of the molecule that are energetically accessible at a given temperature, providing a more complete picture of its structural flexibility than static optimization alone. researchgate.netlivecomsjournal.org

Intermolecular Interactions: MD simulations explicitly model interactions between the solute and solvent or other molecules. This can reveal how this compound forms hydrogen bonds with water via its hydroxyl group and oxazole nitrogen, or how it engages in hydrophobic interactions through its cyclobutyl group.

Table 4: Intermolecular Interactions Studied by MD Simulations

| Interaction Type | Potential Site on Molecule | Potential Partner |

|---|---|---|

| Hydrogen Bond Donor | Methanol -OH group | Water, Protein residues (e.g., Asp, Glu) |

| Hydrogen Bond Acceptor | Oxazole N and O atoms, Methanol O | Water, Protein residues (e.g., Arg, Lys) |

| Hydrophobic Interactions | Cyclobutyl ring | Nonpolar solvent, Protein hydrophobic pockets |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Oxazole Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of compounds with their biological activity. mdpi.com By developing mathematical models based on a set of known molecules (a training set), the activity of new, untested compounds can be predicted. ijpsdronline.com Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) are particularly powerful. mdpi.comnih.gov

For the oxazole scaffold, QSAR models are developed by:

Data Set Collection: Assembling a series of oxazole derivatives with measured biological activity (e.g., inhibitory concentration, IC₅₀) against a specific target. mdpi.com

Descriptor Calculation: For each molecule, including this compound, a set of numerical descriptors is calculated. These can include steric, electrostatic, hydrophobic, and topological properties. nih.gov

Model Building: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a mathematical equation linking the descriptors to the biological activity. ijpsdronline.comoaji.net

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

A QSAR model for an oxazole series could predict the activity of this compound and provide insights into how modifications to the cyclobutyl or methanol groups might enhance or diminish its potency. nih.gov

Table 5: Common Molecular Descriptors Used in QSAR for Oxazole Scaffolds

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Steric | Molecular Weight, Molar Refractivity | Size and bulk of the molecule |

| Electronic | Dipole Moment, Atomic Charges | Electron distribution and polarity |

| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity/Hydrophilicity |

| Topological | Wiener Index, Connectivity Indices | Molecular branching and connectivity |

Prediction of Molecular Descriptors and Topological Properties

Computational analysis provides valuable predictions for several key molecular descriptors of this compound, including its lipophilicity (XLogP), topological polar surface area (TPSA), and predicted collision cross section (CCS). These parameters are instrumental in understanding the molecule's potential interactions and transport properties.

The predicted XLogP, a measure of a compound's lipophilicity, for this compound is 0.6. This value suggests a relatively balanced solubility between lipid and aqueous environments. The topological polar surface area (TPSA), which is a good indicator of a molecule's ability to permeate cell membranes, has been calculated to be 38.7 Ų.

The predicted collision cross section (CCS) offers a projection of the molecule's size and shape in the gas phase. These values, calculated for different adducts of the compound, are essential for analytical techniques such as ion mobility-mass spectrometry.

Below are the detailed predicted values for these molecular descriptors:

| Molecular Descriptor | Predicted Value |

| XLogP | 0.6 |

| Topological Polar Surface Area (TPSA) | 38.7 Ų |

The predicted collision cross section values for various adducts of this compound are presented in the following table. These predictions are based on computational models and provide an estimation of the ion's rotationally averaged cross-sectional area.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 154.08626 | 124.0 |

| [M+Na]+ | 176.06820 | 130.3 |

| [M-H]- | 152.07170 | 128.7 |

| [M+NH4]+ | 171.11280 | 137.1 |

| [M+K]+ | 192.04214 | 132.9 |

| [M+H-H2O]+ | 136.07624 | 113.3 |

| [M+HCOO]- | 198.07718 | 144.7 |

| [M+CH3COO]- | 212.09283 | 175.3 |

| [M+Na-2H]- | 174.05365 | 130.0 |

| [M]+ | 153.07843 | 132.5 |

| [M]- | 153.07953 | 132.5 |

m/z: mass-to-charge ratio

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR Techniques)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of a compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For (2-Cyclobutyl-1,3-oxazol-5-yl)methanol, the ¹H NMR spectrum is expected to show distinct signals for the protons on the cyclobutyl ring, the oxazole (B20620) ring, the methylene (B1212753) group, and the hydroxyl group. The chemical shifts (δ) are influenced by the electron density around the proton, and the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons.

¹³C NMR Spectroscopy is used to determine the number and types of carbon atoms in a molecule. Each unique carbon atom in this compound would give a distinct signal, providing a carbon "fingerprint" of the molecule.

2D-NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity. A COSY spectrum would reveal which protons are coupled to each other, helping to piece together the fragments of the molecule. An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to, confirming the C-H framework.

Illustrative ¹H and ¹³C NMR Data for this compound

| Assignment | Hypothetical ¹H NMR Data | Hypothetical ¹³C NMR Data |

| Chemical Shift (δ, ppm) | Multiplicity | |

| Oxazole-H | 7.10 | s |

| CH₂OH | 4.65 | s |

| OH | 3.50 (broad) | s |

| Cyclobutyl-CH | 3.45 | quintet |

| Cyclobutyl-CH₂ | 2.30 - 2.45 | m |

| Cyclobutyl-CH₂ | 2.05 - 2.20 | m |

| Cyclobutyl-CH₂ | 1.85 - 2.00 | m |

| Oxazole-C (quaternary) | - | - |

| Oxazole-C (quaternary) | - | - |

Data are hypothetical and presented for illustrative purposes in a generic deuterated solvent like CDCl₃.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (stretching, bending, etc.). The resulting spectra serve as a unique "vibrational fingerprint" for the compound.

For this compound, key expected vibrational bands would include:

A broad O-H stretching band in the IR spectrum around 3300 cm⁻¹, characteristic of the alcohol functional group.

C-H stretching vibrations for the cyclobutyl and methylene groups, typically observed between 2850 and 3000 cm⁻¹.

C=N and C=C stretching vibrations from the oxazole ring in the 1500-1650 cm⁻¹ region.

C-O stretching vibrations for the alcohol and the ether linkage within the oxazole ring, expected in the 1050-1250 cm⁻¹ range.

Illustrative Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| O-H Stretch (alcohol) | ~3300 (broad) | Weak |

| C-H Stretch (aliphatic) | 2850-2980 | Strong |

| C=N Stretch (oxazole) | ~1620 | Medium |

| C=C Stretch (oxazole) | ~1580 | Strong |

| C-O Stretch (alcohol) | ~1050 | Weak |

| C-O-C Stretch (oxazole) | ~1150 | Medium |

Mass Spectrometry (MS) Techniques (e.g., HRMS, LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a very precise mass measurement, which can be used to confirm the molecular formula.

When coupled with a separation technique like Liquid Chromatography (LC-MS), it allows for the analysis of complex mixtures and the confirmation of the molecular weight of the target compound. The fragmentation pattern observed in the mass spectrum provides valuable structural information, as the molecule breaks apart in a predictable manner upon ionization.

For this compound (Molecular Formula: C₈H₁₁NO₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value obtained from HRMS.

Illustrative Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₈H₁₁NO₂ |

| Exact Mass | 153.07898 u |

| [M+H]⁺ (protonated molecule) | 154.08626 u |

| [M+Na]⁺ (sodium adduct) | 176.06820 u |

| Common Fragment Ion | [M+H - H₂O]⁺ (loss of water) at 136.07567 u |

X-ray Crystallography for Precise Solid-State Structural Elucidation

If a suitable single crystal of this compound can be grown, X-ray crystallography would provide unambiguous confirmation of its structure and stereochemistry. It would also reveal details about intermolecular interactions, such as hydrogen bonding, in the crystal lattice. As of now, the crystal structure for this specific compound has not been reported in open-access crystallographic databases.

Hypothetical Crystallographic Data Table for this compound

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 14.2 |

| β (°) | 95.5 |

| Volume (ų) | 860 |

| Z (molecules per unit cell) | 4 |

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is widely used to determine the purity of non-volatile compounds. The sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. A pure sample of this compound would ideally show a single major peak in the chromatogram. The area of this peak relative to the total area of all peaks is used to quantify purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. The sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. This technique not only assesses purity but also provides the mass spectrum of the compound and any impurities, aiding in their identification.

Illustrative Purity Assessment Data for this compound

| Technique | Parameter | Illustrative Result |

| HPLC | Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile/Water gradient | |

| Retention Time | 4.5 minutes | |

| Purity (by peak area) | >99% | |

| GC-MS | Column | DB-5ms |

| Retention Time | 8.2 minutes | |

| Purity (by peak area) | >99% |

Synthetic Utility and Broader Academic Implications of 2 Cyclobutyl 1,3 Oxazol 5 Yl Methanol

Utilization as a Versatile Synthetic Intermediate in Complex Organic Synthesis

The primary synthetic value of (2-Cyclobutyl-1,3-oxazol-5-yl)methanol lies in the reactivity of its hydroxymethyl group at the 5-position of the oxazole (B20620) ring. This functional handle serves as a versatile precursor for a wide array of chemical transformations, allowing for its elaboration into more complex molecular architectures. Analogous to other 5-(hydroxymethyl)oxazoles and 2-(halomethyl)oxazoles, which are established as effective and reactive scaffolds, this compound can be readily modified. nih.govnih.gov

The hydroxyl group can be converted into various other functionalities. For instance, oxidation can yield the corresponding aldehyde or carboxylic acid, which are key intermediates for forming amides, esters, and for participating in carbon-carbon bond-forming reactions. The hydroxyl group can also be transformed into a leaving group (e.g., tosylate, mesylate) or a halide, facilitating nucleophilic substitution reactions. This allows for the introduction of diverse moieties such as azides, amines, ethers, and thioethers. nih.gov The 2-(halomethyl) analogue, for example, is particularly useful in the C-alkylation of stabilized carbanions, as demonstrated in a concise synthesis of the anti-inflammatory drug Oxaprozin. nih.gov The stability of the oxazole ring under many reaction conditions makes it a reliable core structure during these synthetic manipulations. d-nb.info

Application as a Building Block for Diverse Heterocyclic Libraries

In modern drug discovery, the generation of chemical libraries with high structural diversity is paramount for identifying novel therapeutic agents. This compound is an ideal building block for such purposes, particularly in combinatorial chemistry. nih.gov The molecule possesses two distinct points for diversification: the 2-position (occupied by the cyclobutyl group) and the 5-position (the hydroxymethyl group).

While the cyclobutyl group provides a specific, sp³-rich character that can enhance properties like metabolic stability and solubility, the hydroxymethyl group is the primary site for library expansion. nih.gov Using solid-phase synthesis techniques, the scaffold can be anchored to a resin via the hydroxyl group, allowing for a multitude of reagents to be applied in subsequent steps to build a library of analogues. nih.gov The free side-chain hydroxyl group can be smoothly converted to aryl ethers under Mitsunobu conditions with a broad range of substituted phenols, or transformed into thioethers, sulfones, sulfonamides, and carboxamides. nih.gov This strategy enables the rapid and efficient creation of a large number of distinct compounds from a single, versatile scaffold.

| Reaction Type at C5-Methanol | Reagent/Condition Example | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Etherification (Mitsunobu) | Phenol, DEAD, PPh₃ | -CH₂-O-Ar | Introduction of aromatic diversity |

| Esterification | Carboxylic Acid, DCC/DMAP | -CH₂-O-C(=O)-R | Prodrug synthesis, property modulation |

| Halogenation | SOCl₂ or PBr₃ | -CH₂-X (X=Cl, Br) | Intermediate for nucleophilic substitution |

| Azide Substitution | NaN₃ (from halide precursor) | -CH₂-N₃ | Precursor for amines, 'click' chemistry |

| Oxidation | PCC or DMP | -CHO (aldehyde) | Reductive amination, Wittig reaction |

Exploration as a Bioisostere for Other Heterocyclic Systems

Bioisosterism, the strategy of replacing one functional group with another that retains similar physical or chemical properties to maintain biological activity, is a cornerstone of medicinal chemistry. acs.org The oxazole motif is recognized for its bioisosteric properties and is often used to replace other functional groups to improve a molecule's pharmacokinetic profile. nih.gov Specifically, 5-alkyl-1,3-oxazole derivatives have been successfully employed as bioisosteres for metabolically labile alkyl esters, retaining potency while potentially improving stability. nih.gov

The (2-Cyclobutyl-1,3-oxazol-5-yl) moiety could serve as a bioisostere for several common structural motifs in drug molecules. For example, it could act as a replacement for a substituted phenyl ring or other aromatic heterocycles. nih.govchemrxiv.org The oxazole ring can mimic the steric and electronic properties of an aromatic system, while the cyclobutyl group can occupy a hydrophobic pocket in a receptor, similar to an alkyl or alkoxy substituent on a phenyl ring. This replacement can lead to improved metabolic stability, enhanced solubility, and reduced toxicity. researchgate.net The oxazole ring's nitrogen and oxygen atoms can also act as hydrogen bond acceptors, mimicking interactions of groups like esters or amides. nih.gov

| Property | (2-Cyclobutyl-1,3-oxazol-5-yl) Moiety | para-Cyclobutyl Phenyl Moiety |

|---|---|---|

| Aromaticity | Aromatic heterocycle | Aromatic carbocycle |

| Hydrogen Bond Acceptors | Ring Nitrogen and Oxygen | None (unless substituted) |

| Metabolic Stability | Generally stable, can alter metabolic pathways | Prone to aromatic oxidation (e.g., by CYP450 enzymes) |

| Solubility | Generally higher due to heteroatoms | Generally lower (more lipophilic) |

| Key Features | Polar interactions, sp³-rich substituent | Hydrophobic interactions, planarity |

Potential in Interdisciplinary Research (e.g., Nanotechnology, Biomaterials)

The unique structural features of this compound also suggest its potential for application in interdisciplinary fields like nanotechnology and biomaterials. Heterocyclic compounds are increasingly being explored for the functionalization of nanomaterials to create novel catalysts, sensors, or drug delivery systems. jsynthchem.com

In nanotechnology, oxazole derivatives have been used to functionalize magnetic nanoparticles. bohrium.comjsynthchem.com These functionalized nanoparticles can act as efficient and recyclable catalysts for various organic syntheses, combining the catalytic activity of the organic moiety with the ease of separation offered by the magnetic core. jsynthchem.comresearchgate.net The hydroxymethyl group of this compound provides a convenient anchor point for attaching the molecule to the surface of nanoparticles, suggesting its potential use in developing novel catalytic systems.

While direct applications in biomaterials are less explored, the inherent biological relevance of the oxazole scaffold makes it an attractive component for designing new biomaterials. researchgate.net Functionalized heterocycles can be incorporated into polymer backbones or used to coat material surfaces to impart specific properties, such as antimicrobial activity or enhanced biocompatibility. The ability to create diverse libraries from the this compound building block could be leveraged to screen for derivatives with optimal properties for biomaterial applications.

Future Research Directions and Unaddressed Challenges in Oxazole Chemistry

Development of More Sustainable and Atom-Economical Synthetic Pathways

The synthesis of oxazoles has traditionally relied on methods that often involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. ijpsonline.com Future research is increasingly focused on developing greener and more atom-economical synthetic routes.

Key Research Thrusts:

Catalytic Methods: The development of novel catalysts, including transition-metal catalysts and organocatalysts, is crucial for promoting more efficient and selective oxazole (B20620) synthesis. organic-chemistry.org For instance, copper-catalyzed reactions have shown promise in the synthesis of various oxazole derivatives. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times in the synthesis of oxazoles. acs.org

One-Pot Reactions: Designing multi-component, one-pot reactions minimizes purification steps and reduces solvent usage, contributing to a more sustainable process. nih.gov

Data on Sustainable Synthetic Approaches:

| Synthetic Approach | Key Advantages | Representative Examples |

| Photoredox Catalysis | Utilizes visible light, mild reaction conditions. | Tandem oxidative cyclization of α-bromo ketones and amines. organic-chemistry.org |

| Microwave-Assisted van Leusen Reaction | Rapid synthesis, high yields. | Synthesis of 5-substituted oxazoles from aldehydes and TosMIC. acs.org |

| Silica Gel-Mediated Cycloisomerization | Mild conditions, good yields. | Preparation of polysubstituted oxazoles from propargylic amides. ijpsonline.comnih.gov |

Overcoming Scalability Issues for Practical Applications of Oxazole Derivatives

While numerous methods for oxazole synthesis have been developed in academic laboratories, their translation to large-scale industrial production often faces significant challenges.

Challenges in Scalability:

Reagent Cost and Availability: Many specialized reagents and catalysts used in novel synthetic methods are expensive and not readily available in large quantities.

Reaction Conditions: Extreme temperatures, high pressures, or the need for specialized equipment can hinder the scalability of a process.

Purification: Chromatographic purification methods commonly used in research are often impractical and costly on an industrial scale.

A recent study demonstrated the gram-scale synthesis of oxazoles, highlighting the potential for practical applications when scalable methods are developed. acs.org Future efforts must focus on designing synthetic routes that are not only efficient but also economically viable and technically feasible on a larger scale.

Advancements in Stereoselective and Regioselective Functionalization of Oxazoles

The precise control of stereochemistry and regiochemistry is paramount in the synthesis of complex molecules, particularly for pharmaceutical applications. The functionalization of the oxazole ring at specific positions (C2, C4, or C5) remains a significant area of research.

Strategies for Controlled Functionalization:

Directed Metalation: The use of directing groups can control the position of metalation on the oxazole ring, allowing for subsequent regioselective functionalization. nih.govacs.org

Catalytic Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are powerful tools for introducing various substituents onto the oxazole scaffold. acs.orgtandfonline.com

Photochemical Methods: Visible light-mediated reactions have shown potential for the regioselective functionalization of oxazoles under mild conditions. rsc.org

Examples of Regioselective Functionalization:

| Position | Method | Reagents |

| C2 | Deprotonation/Lithiation | n-BuLi or LDA |

| C5 | Electrophilic Aromatic Substitution | Requires electron-donating groups |

| C2, C4, C5 | Successive Metalations | TMPMgCl·LiCl or TMPZnCl·LiCl nih.govacs.org |

Deeper Mechanistic Understanding of Complex Oxazole Transformations

A thorough understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new, more efficient transformations. Many oxazole syntheses and functionalizations involve complex reaction pathways that are not yet fully elucidated.

Areas for Mechanistic Investigation:

Role of Catalysts: Detailed studies are needed to understand the precise role of catalysts in activating substrates and controlling selectivity.

Intermediate Characterization: The identification and characterization of transient intermediates can provide valuable insights into reaction pathways.

Computational Studies: Density Functional Theory (DFT) and other computational methods can be employed to model reaction mechanisms and predict outcomes. For instance, DFT studies have been used to investigate the oxidation reaction of oxazole initiated by OH radicals. rsc.org

Integration of Artificial Intelligence and Machine Learning for Accelerated Oxazole Design and Discovery

The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of drug discovery and materials science. ijettjournal.orgmednexus.org These technologies can be applied to accelerate the design and discovery of novel oxazole derivatives with desired properties.

Applications of AI and ML in Oxazole Chemistry:

Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, toxicity, and physicochemical properties of new oxazole compounds. astrazeneca.comnih.gov

De Novo Design: Generative models can design novel oxazole structures with specific desired characteristics.

Reaction Prediction and Optimization: AI can be used to predict the outcomes of chemical reactions and optimize reaction conditions for the synthesis of oxazoles.

The integration of AI and ML with high-throughput screening and automated synthesis platforms has the potential to significantly shorten the timeline for the discovery and development of new oxazole-based drugs and materials. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.